molecular formula C10H14BrNS B15313271 3-((4-Bromothiophen-2-yl)methyl)piperidine

3-((4-Bromothiophen-2-yl)methyl)piperidine

Cat. No.: B15313271
M. Wt: 260.20 g/mol
InChI Key: YENDCCNEQBOZJP-UHFFFAOYSA-N
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Description

3-((4-Bromothiophen-2-yl)methyl)piperidine is a chemical compound characterized by the presence of a brominated thiophene ring attached to a piperidine moiety. This compound is notable for its unique structural features, which include a thiophene ring substituted with a bromine atom at the 4-position and a piperidine ring connected via a methylene bridge. It is a white to light yellow solid with good solubility in common organic solvents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Bromothiophen-2-yl)methyl)piperidine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-((4-Bromothiophen-2-yl)methyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-((4-Bromothiophen-2-yl)methyl)piperidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-((4-Bromothiophen-2-yl)methyl)piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-((4-Bromothiophen-2-yl)methyl)piperidine
  • 2-((4-Bromothiophen-2-yl)methyl)piperidine
  • 4-((4-Bromothiophen-2-yl)methyl)piperidine

Uniqueness

3-((4-Bromothiophen-2-yl)methyl)piperidine is unique due to its specific substitution pattern on the thiophene ring and the presence of a piperidine moiety. This structural arrangement imparts distinct chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C10H14BrNS

Molecular Weight

260.20 g/mol

IUPAC Name

3-[(4-bromothiophen-2-yl)methyl]piperidine

InChI

InChI=1S/C10H14BrNS/c11-9-5-10(13-7-9)4-8-2-1-3-12-6-8/h5,7-8,12H,1-4,6H2

InChI Key

YENDCCNEQBOZJP-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)CC2=CC(=CS2)Br

Origin of Product

United States

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